molecular formula C9H15F2N B1449457 N-(3,3-Difluorocyclobutyl)cyclopentanamine CAS No. 1862799-59-4

N-(3,3-Difluorocyclobutyl)cyclopentanamine

Cat. No. B1449457
M. Wt: 175.22 g/mol
InChI Key: SHUUOECECHUIMT-UHFFFAOYSA-N
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Description

“N-(3,3-Difluorocyclobutyl)cyclopentanamine” is a chemical compound with the molecular formula C9H15F2N . Its average mass is 175.219 Da and its monoisotopic mass is 175.117249 Da .


Molecular Structure Analysis

The molecular structure of “N-(3,3-Difluorocyclobutyl)cyclopentanamine” is defined by its molecular formula, C9H15F2N . This indicates that the molecule is composed of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .

Relevant Papers I found a review paper titled "Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application" . While it does not specifically mention “N-(3,3-Difluorocyclobutyl)cyclopentanamine”, it does discuss the synthesis and clinical application of various small-molecule anti-cancer drugs. This might provide some context or indirect information about similar compounds .

Scientific Research Applications

Synthesis and Characterization

Synthetic Development of Difluorocyclobutyl-Substituted Compounds Chernykh et al. (2019) developed an efficient approach for synthesizing 2-substituted difluorocyclobutane building blocks, crucial for various applications in scientific research. The synthetic sequence they established included key steps such as the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. They also compared the structural differences between 2,2- and 3,3-difluorocyclobutanamines using X-ray crystallographic data (Chernykh et al., 2019).

Ryabukhin et al. (2018) described a method for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which are essential for various scientific applications. They demonstrated that ethyl 3,3-difluorocyclobutanecarboxylate is a convenient synthetic intermediate for obtaining these derivatives (Ryabukhin et al., 2018).

Catalytic and Structural Applications

Cobalt(II), Copper(II), and Zinc(II) Complexes Involving N′-cyclopentyl Substituted N,N-bispyrazolylmethylamine Shin et al. (2016) synthesized and characterized novel complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine and its derivatives. These complexes displayed catalytic activities, specifically in the polymerization of methyl methacrylate, demonstrating the utility of these compounds in catalysis and materials science (Shin et al., 2016).

Synthesis of (+)-Cyclaradine, a Carbocyclic Analogue of Nucleosides Tadano et al. (1989) conducted a synthesis of (+)-Cyclaradine, highlighting the utility of cyclopentanamine derivatives in the synthesis of antiviral carbocyclic nucleoside analogues. This synthesis underscores the relevance of such compounds in pharmaceutical research and drug development (Tadano et al., 1989).

properties

IUPAC Name

N-(3,3-difluorocyclobutyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUOECECHUIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Difluorocyclobutyl)cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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